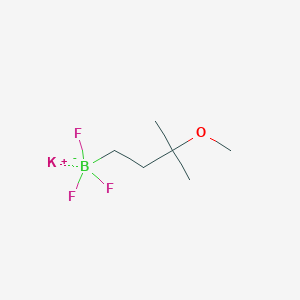
Potassium trifluoro(3-methoxy-3-methylbutyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-methoxy-3-methylbutyl)boranuide is a chemical compound known for its unique structure and properties It is a potassium salt of a trifluoroborate ester, which includes a 3-methoxy-3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-methoxy-3-methylbutyl)boranuide typically involves the reaction of a boronic acid or boronate ester with potassium fluoride and a suitable trifluoromethylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The reaction mixture is often heated to facilitate the formation of the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of potassium trifluoro(3-methoxy-3-methylbutyl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-methoxy-3-methylbutyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, boranes, and various substituted boron-containing compounds. These products are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
Potassium trifluoro(3-methoxy-3-methylbutyl)boranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. Its stability and reactivity make it a valuable tool for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce trifluoromethyl groups into organic molecules enhances the biological activity and stability of these compounds.
Medicine: It is used in the development of new drugs and therapeutic agents. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance and durability.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-methoxy-3-methylbutyl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, accepting electron pairs from nucleophiles and facilitating the formation of new chemical bonds. This interaction is crucial in cross-coupling reactions, where the trifluoroborate group helps to stabilize reaction intermediates and promote the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-formylphenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-methoxy-3-methylbutyl)boranuide is unique due to its specific structure, which includes a 3-methoxy-3-methylbutyl group. This structural feature imparts distinct reactivity and stability to the compound, making it particularly useful in certain chemical reactions and applications. Compared to similar compounds, it offers enhanced performance in cross-coupling reactions and the synthesis of complex organic molecules.
Properties
Molecular Formula |
C6H13BF3KO |
|---|---|
Molecular Weight |
208.07 g/mol |
IUPAC Name |
potassium;trifluoro-(3-methoxy-3-methylbutyl)boranuide |
InChI |
InChI=1S/C6H13BF3O.K/c1-6(2,11-3)4-5-7(8,9)10;/h4-5H2,1-3H3;/q-1;+1 |
InChI Key |
JPRPHOVKOCXOBG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(C)(C)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


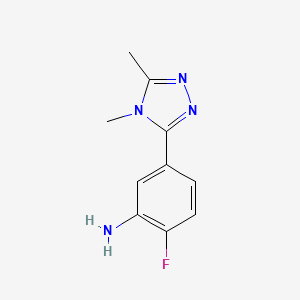
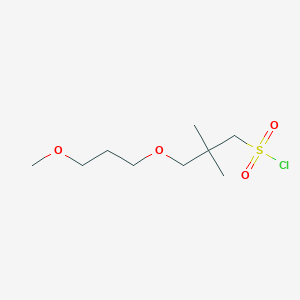
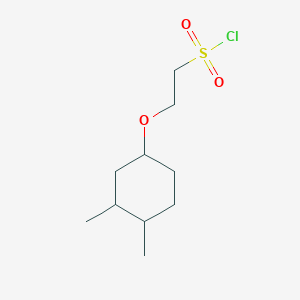

![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)
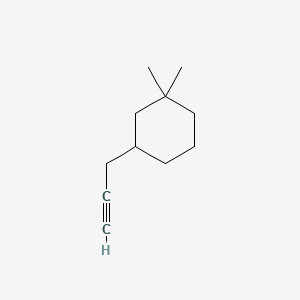
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
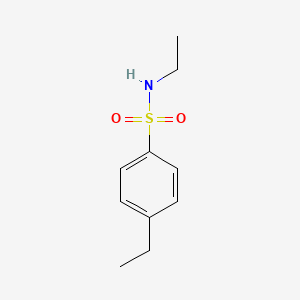
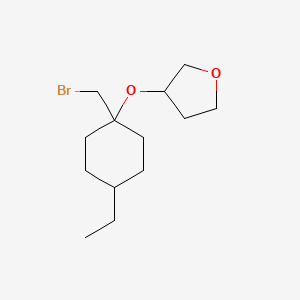
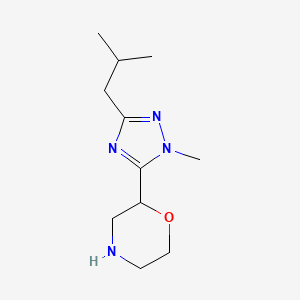
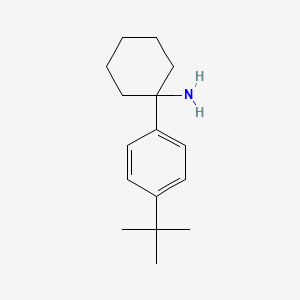
![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)

